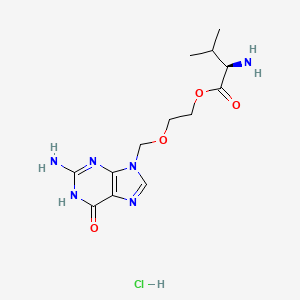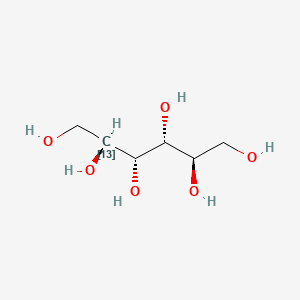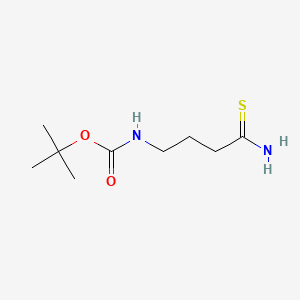
D-Ribose-2,5-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-2,5-13C2 is a stable isotope-labeled form of D-ribose, a five-carbon sugar molecule. This compound is essential for the production of adenosine triphosphate (ATP) in the body and is commonly used in medical, environmental, and industrial research to study the metabolism, function, and effects of D-ribose in various biological systems.
Mécanisme D'action
Target of Action
D-Ribose-2,5-13C2, also known as (2S,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal, is a stable isotope-labeled form of D-ribose. D-ribose is a naturally occurring monosaccharide found in cells and particularly in the mitochondria . It is essential in energy production . The primary targets of this compound are the biochemical pathways involved in energy production, particularly those related to the synthesis of adenosine triphosphate (ATP) .
Mode of Action
This compound interacts with its targets by participating in the biochemical reactions that lead to the production of ATP . ATP is the main energy source for intracellular metabolic pathways . This compound, being a stable isotope-labeled form of D-ribose, can be used to study these biochemical reactions in detail.
Biochemical Pathways
This compound is involved in the pentose phosphate pathway, an alternative pathway of glucose metabolism . This pathway plays a key role in the production of ATP . When individuals take supplemental D-ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy .
Pharmacokinetics
D-Ribose, and by extension this compound, is rapidly absorbed and rapidly disappears from plasma . It shows a dose-dependent kinetic profile, where parameters change according to dosing levels . D-Ribose clearance seems to follow first-order kinetics at low dose . Thereafter, elimination systems are saturated, and elimination continues in a fast manner . D-Ribose is partially (18–37.5%) recovered from urine .
Result of Action
The primary result of the action of this compound is the production of ATP . ATP is the main energy source for intracellular metabolic pathways . Therefore, the action of this compound results in the provision of energy for cellular processes .
Action Environment
The action of this compound is influenced by the environment within the cell and the broader physiological environment. For instance, the efficiency of ATP production can be influenced by factors such as the availability of other substrates and co-factors, the activity of enzymes involved in ATP synthesis, and the overall energy demand within the cell. Furthermore, this compound is produced by microorganism fermentation of glucose in a fermentation culture medium without adding calcium carbonate , indicating that its production can be influenced by the conditions of the fermentation process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Ribose-2,5-13C2 is typically synthesized through the fermentation of glucose by microorganisms in a culture medium without adding calcium carbonate. The fermentation process involves the use of transketolase-deficient mutants to enhance D-ribose productivity .
Industrial Production Methods: Industrial production of D-ribose, including its isotope-labeled forms, involves large-scale fermentation processes. These processes have been optimized to achieve high yields, often exceeding 90 grams per liter . The fermentation broth is then subjected to purification steps to isolate and purify the this compound.
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribose-2,5-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the interconversion between β-D-ribopyranose and β-D-ribofuranose, catalyzed by the enzyme D-ribose pyranase .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product but often involve aqueous solutions and controlled temperatures.
Major Products: The major products formed from the reactions of this compound include various ribose derivatives and advanced glycation end products (AGEs) when reacted with proteins .
Applications De Recherche Scientifique
D-Ribose-2,5-13C2 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: Investigated for its potential clinical applications in managing congestive heart failure and diabetes.
Industry: Utilized in the production of antiviral and anticancer drugs.
Comparaison Avec Des Composés Similaires
- D-Ribose
- L-Ribose
- D-Glucose
- D-Fructose
Comparison: D-Ribose-2,5-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Unlike D-ribose, which is naturally occurring, this compound is specifically synthesized for research purposes. L-Ribose, on the other hand, is less stable and not commonly used in research .
This comprehensive overview of this compound highlights its significance in various scientific fields and its unique properties compared to similar compounds
Propriétés
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-NXWAPHHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([13C@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-bta-,11a-bta-)-(9CI)](/img/new.no-structure.jpg)





![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)



